N-(3,5-dimethoxyphenyl)-2-[7-(3,4-dimethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide
CAS No.: 902292-62-0
Cat. No.: VC5058217
Molecular Formula: C29H26N2O7
Molecular Weight: 514.534
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 902292-62-0 |
|---|---|
| Molecular Formula | C29H26N2O7 |
| Molecular Weight | 514.534 |
| IUPAC Name | N-(3,5-dimethoxyphenyl)-2-[7-(3,4-dimethylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide |
| Standard InChI | InChI=1S/C29H26N2O7/c1-16-5-6-18(7-17(16)2)28(33)23-13-31(24-12-26-25(37-15-38-26)11-22(24)29(23)34)14-27(32)30-19-8-20(35-3)10-21(9-19)36-4/h5-13H,14-15H2,1-4H3,(H,30,32) |
| Standard InChI Key | DSNXEQSASIHNCP-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC(=O)NC5=CC(=CC(=C5)OC)OC)C |
Introduction
Synthesis and Structural Confirmation
The synthesis of complex organic compounds like N-(3,5-dimethoxyphenyl)-2-[7-(3,4-dimethylbenzoyl)-8-oxo-2H,5H,8H- dioxolo[4,5-g]quinolin-5-yl]acetamide typically involves multi-step reactions. While specific synthesis protocols for this compound are not detailed in available literature, similar compounds often require careful selection of reagents and conditions to ensure successful formation of the desired structure.
Structural confirmation is typically achieved through spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), which provide detailed information about the molecular structure and purity .
Biological Activities and Potential Applications
Although specific biological activities of N-(3,5-dimethoxyphenyl)-2-[7-(3,4-dimethylbenzoyl)-8-oxo-2H,5H,8H- dioxolo[4,5-g]quinolin-5-yl]acetamide have not been extensively studied, compounds with similar structural features often exhibit a range of biological effects. For instance, quinoline derivatives have been explored for their antifungal, antibacterial, and neuroprotective properties .
Potential Applications Table
| Potential Application | Description |
|---|---|
| Antifungal Activity | Similar quinoline derivatives have shown significant antifungal activity against various fungal strains. |
| Neuroprotective Effects | Quinoline-based compounds have been studied for their potential as acetylcholinesterase inhibitors, relevant in neurodegenerative diseases like Alzheimer's. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume